molecular formula C25H47N3O6Si2 B13807665 1-[(6aR,8R,9S,9aS)-2,2,4,4-tetratert-butyl-9-hydroxy-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-4-aminopyrimidin-2-one

1-[(6aR,8R,9S,9aS)-2,2,4,4-tetratert-butyl-9-hydroxy-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-4-aminopyrimidin-2-one

Cat. No.: B13807665
M. Wt: 541.8 g/mol
InChI Key: KKVNZKGAGONXRO-GSEOLPGOSA-N
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Description

1-[(6aR,8R,9S,9aS)-2,2,4,4-tetratert-butyl-9-hydroxy-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-4-aminopyrimidin-2-one is a complex organic compound featuring a unique structure with multiple tert-butyl groups, a hydroxy group, and a fused trioxadisilocin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(6aR,8R,9S,9aS)-2,2,4,4-tetratert-butyl-9-hydroxy-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-4-aminopyrimidin-2-one typically involves multiple steps, including the formation of the trioxadisilocin ring system and the subsequent attachment of the aminopyrimidinone moiety. Key steps may include:

    Formation of the Trioxadisilocin Ring System: This can be achieved through the reaction of appropriate silane precursors with a furan derivative under controlled conditions.

    Introduction of tert-Butyl Groups: The tert-butyl groups can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.

    Attachment of the Aminopyrimidinone Moiety: This step involves the coupling of the trioxadisilocin intermediate with an aminopyrimidinone derivative using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(6aR,8R,9S,9aS)-2,2,4,4-tetratert-butyl-9-hydroxy-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-4-aminopyrimidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as PCC or Dess-Martin periodinane.

    Reduction: The compound can be reduced to form different derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aminopyrimidinone moiety can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane, or KMnO4.

    Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure may exhibit biological activity, making it a candidate for drug discovery and development.

    Materials Science: The compound could be used as a building block for the synthesis of advanced materials with specific properties, such as polymers or nanomaterials.

    Catalysis: The compound’s structure may allow it to act as a catalyst or catalyst precursor in various chemical reactions, including organic transformations and polymerization processes.

Mechanism of Action

The mechanism of action of 1-[(6aR,8R,9S,9aS)-2,2,4,4-tetratert-butyl-9-hydroxy-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-4-aminopyrimidin-2-one would depend on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The exact pathways and targets would require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-[(6aR,8R,9S,9aS)-2,2,4,4-tetratert-butyl-9-hydroxy-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-4-aminopyrimidin-2-one: Similar compounds may include other trioxadisilocin derivatives with different substituents or modifications to the aminopyrimidinone moiety.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which may confer unique properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C25H47N3O6Si2

Molecular Weight

541.8 g/mol

IUPAC Name

1-[(6aR,8R,9S,9aS)-2,2,4,4-tetratert-butyl-9-hydroxy-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-4-aminopyrimidin-2-one

InChI

InChI=1S/C25H47N3O6Si2/c1-22(2,3)35(23(4,5)6)31-15-16-19(33-36(34-35,24(7,8)9)25(10,11)12)18(29)20(32-16)28-14-13-17(26)27-21(28)30/h13-14,16,18-20,29H,15H2,1-12H3,(H2,26,27,30)/t16-,18+,19-,20-/m1/s1

InChI Key

KKVNZKGAGONXRO-GSEOLPGOSA-N

Isomeric SMILES

CC(C)(C)[Si]1(OC[C@@H]2[C@H]([C@@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O[Si](O1)(C(C)(C)C)C(C)(C)C)C(C)(C)C

Canonical SMILES

CC(C)(C)[Si]1(OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O[Si](O1)(C(C)(C)C)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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